molecular formula C10H18O2 B13352804 (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol

(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol

Cat. No.: B13352804
M. Wt: 170.25 g/mol
InChI Key: PWWVXLMQCWJCCZ-LHIURRSHSA-N
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Description

(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a hydroxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-one, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at room temperature. The reaction typically proceeds with high stereoselectivity, yielding the desired this compound as the major product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at 0°C.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane at reflux temperature.

Major Products Formed

    Oxidation: (1R)-2-(2-Oxopropan-2-yl)-1-methylcyclohex-3-en-1-one.

    Reduction: (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohexane.

    Substitution: (1R)-2-(2-Chloropropan-2-yl)-1-methylcyclohex-3-en-1-ol.

Scientific Research Applications

Chemistry

In organic chemistry, (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its hydroxyl group and cyclohexene ring make it a candidate for interactions with biological macromolecules, potentially leading to the discovery of new drugs or therapeutic agents.

Medicine

In the medical field, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohexane
  • (1R)-2-(2-Chloropropan-2-yl)-1-methylcyclohex-3-en-1-ol
  • (1R)-2-(2-Oxopropan-2-yl)-1-methylcyclohex-3-en-1-one

Uniqueness

(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a cyclohexene ring. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R)-2-(2-hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)8-6-4-5-7-10(8,3)12/h4,6,8,11-12H,5,7H2,1-3H3/t8?,10-/m1/s1

InChI Key

PWWVXLMQCWJCCZ-LHIURRSHSA-N

Isomeric SMILES

C[C@]1(CCC=CC1C(C)(C)O)O

Canonical SMILES

CC1(CCC=CC1C(C)(C)O)O

Origin of Product

United States

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